3-(Methylamino)isoindolin-1-one

Physicochemical Properties Drug-likeness Scaffold Optimization

3-(Methylamino)isoindolin-1-one (CAS 93680-00-3) is a heterocyclic compound belonging to the isoindolin-1-one family, characterized by a secondary methylamino substituent at the C3 position of the 2,3-dihydro-1H-isoindol-1-one core. With a molecular weight of 162.19 g/mol, a calculated XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 41.1 Ų, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA), this compound occupies a distinct physicochemical space among 3-substituted isoindolin-1-one analogs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 93680-00-3
Cat. No. B3361872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)isoindolin-1-one
CAS93680-00-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNC1C2=CC=CC=C2C(=O)N1
InChIInChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8,10H,1H3,(H,11,12)
InChIKeyLINQDYDKFAVPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)isoindolin-1-one (CAS 93680-00-3): A Differentiated 3-Substituted Isoindolin-1-one Scaffold for Medicinal Chemistry and Chemical Biology


3-(Methylamino)isoindolin-1-one (CAS 93680-00-3) is a heterocyclic compound belonging to the isoindolin-1-one family, characterized by a secondary methylamino substituent at the C3 position of the 2,3-dihydro-1H-isoindol-1-one core [1]. With a molecular weight of 162.19 g/mol, a calculated XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 41.1 Ų, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA), this compound occupies a distinct physicochemical space among 3-substituted isoindolin-1-one analogs [2]. Isoindolin-1-ones are recognized as privileged scaffolds in drug discovery, with derivatives demonstrating activity against diverse targets including cyclin-dependent kinase 7 (CDK7), PI3Kγ, MDM2-p53, and monoamine oxidase B (MAO-B) [3][4].

Why 3-(Methylamino)isoindolin-1-one Cannot Be Simply Replaced by Other 3-Substituted Isoindolin-1-ones


Simple replacement of 3-(Methylamino)isoindolin-1-one with other 3-substituted isoindolin-1-ones is not straightforward due to significant differences in physicochemical properties that directly impact molecular recognition, pharmacokinetic behavior, and synthetic utility. The methylamino group at C3 provides a secondary amine character with a calculated XLogP3-AA of 0.5 and TPSA of 41.1 Ų, which is intermediate between the more polar primary amine analog 3-aminoisoindolin-1-one (XLogP3-AA 0, TPSA 55.1 Ų) and the more lipophilic tertiary amine analog 3-(dimethylamino)isoindolin-1-one (MW 176.22 g/mol, higher predicted LogP) [1]. The rotatable bond count of 1 in the target compound, compared to 0 in 3-aminoisoindolin-1-one, further differentiates conformational flexibility and potential binding interactions. These differences are critical because isoindolin-1-one derivatives have been shown to act as CDK7 inhibitors with virtual screening binding affinities up to -10.1 kcal/mol and as MAO-B inhibitors with defined selectivity profiles, where subtle structural modifications dramatically alter target engagement and selectivity [2][3].

Quantitative Differentiation Evidence for 3-(Methylamino)isoindolin-1-one vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. 3-Aminoisoindolin-1-one

3-(Methylamino)isoindolin-1-one exhibits a calculated XLogP3-AA of 0.5 and a TPSA of 41.1 Ų, compared to 3-aminoisoindolin-1-one which has an XLogP3-AA of 0 and a TPSA of 55.1 Ų [1][2]. This represents a 14 Ų reduction in polar surface area and a 0.5 unit increase in lipophilicity. The higher lipophilicity and lower TPSA are desirable for improved membrane permeability in cell-based assays, while retaining sufficient polarity for aqueous solubility.

Physicochemical Properties Drug-likeness Scaffold Optimization

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. 3-(Dimethylamino)isoindolin-1-one

3-(Methylamino)isoindolin-1-one possesses two hydrogen bond donors (the lactam NH and the secondary methylamino NH) and two hydrogen bond acceptors, providing a balanced HBD/HBA profile [1]. In contrast, 3-(dimethylamino)isoindolin-1-one (CAS 30696-83-4) contains a tertiary dimethylamino group, reducing the HBD count to one (only the lactam NH) while maintaining two HBA . This loss of one hydrogen bond donor capacity in the dimethylamino analog eliminates a potential key hydrogen bonding interaction with biological targets. The secondary amine in the target compound also offers a site for further functionalization (e.g., acylation, alkylation, sulfonylation) that is not available in the tertiary amine analog.

Medicinal Chemistry Structure-Activity Relationships Binding Interactions

Conformational Flexibility: Rotatable Bond Count Comparison with 3-Aminoisoindolin-1-one

3-(Methylamino)isoindolin-1-one has one rotatable bond (C-N bond connecting the methylamino group), while 3-aminoisoindolin-1-one has zero rotatable bonds [1][2]. This additional degree of conformational freedom allows the methylamino group to adopt orientations that may facilitate optimal interactions with target binding pockets, while the primary amine in the comparator is conformationally restricted. Increased conformational flexibility can enhance binding through an induced-fit mechanism, potentially improving target affinity.

Conformational Analysis Molecular Recognition Binding Entropy

Class-Level Evidence: Isoindolin-1-one Derivatives as CDK7 Inhibitors with Sub-nanomolar Potency Achievable

A library of 48 isoindolin-1-one derivatives has been virtually screened against CDK7, demonstrating high binding affinity up to -10.1 kcal/mol in molecular docking studies [1]. The study confirmed that the isoindolin-1-one moiety is a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor scaffold. While this study did not specifically evaluate 3-(Methylamino)isoindolin-1-one, it establishes that subtle modifications at the 3-position (such as the methylamino substituent) can significantly influence binding interactions with active amino acid residues including LYS139 and LYS41 in CDK7.

Kinase Inhibition Cancer Therapeutics Cyclin-Dependent Kinase 7

Class-Level Evidence: 2,3-Dihydro-isoindol-1-one Derivatives as Selective MAO-B Inhibitors

Patent US20040082603 discloses a series of 2,3-dihydro-isoindol-1-one derivatives as selective monoamine oxidase B (MAO-B) inhibitors for the treatment of diseases mediated by MAO-B, including Parkinson's disease and Alzheimer's disease [1]. The patent establishes that specific substitution patterns on the isoindolin-1-one core confer MAO-B selectivity over MAO-A, which is critical for avoiding dietary tyramine interactions (the 'cheese effect'). While 3-(Methylamino)isoindolin-1-one was not specifically exemplified, the patent covers 3-substituted variants and demonstrates that the 3-position is a key site for modulating MAO-B inhibitory activity and selectivity.

Monoamine Oxidase B Neurodegeneration Parkinson's Disease

Synthetic Accessibility: Palladium-Catalyzed 3-Component Cascade for Efficient 3-Substituted Isoindolin-1-one Synthesis

A palladium-catalyzed three-component cascade process involving carbonylation of an aryl iodide, interception by a primary amine, and intramolecular Michael addition has been reported to afford 3-substituted isoindolin-1-ones in good yield [1]. This synthetic route is directly applicable to 3-(Methylamino)isoindolin-1-one using methylamine as the amine component. The methodology enables rapid access to structurally diverse isoindolin-1-one libraries for SAR studies, with the methylamino variant being accessible through this efficient one-pot procedure. Alternative synthetic approaches include highly diastereoselective methods using tricyclic lactam substrates as N-acyliminium ion precursors [2].

Synthetic Methodology Palladium Catalysis Library Synthesis

Recommended Application Scenarios for 3-(Methylamino)isoindolin-1-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Programs Targeting CDK7 or PI3Kγ

Based on the demonstrated binding affinity of isoindolin-1-one scaffolds to CDK7 (docking scores up to -10.1 kcal/mol) and PI3Kγ, 3-(Methylamino)isoindolin-1-one can serve as a core scaffold for kinase inhibitor optimization [4]. The secondary methylamino group provides a handle for structure-activity relationship (SAR) exploration through N-alkylation, acylation, or sulfonylation, while the balanced HBD/HBA profile (2 HBD, 2 HBA) and moderate lipophilicity (XLogP3-AA 0.5) facilitate optimization of kinase selectivity and drug-like properties.

Monoamine Oxidase B (MAO-B) Inhibitor Development for Neurodegenerative Diseases

The 2,3-dihydro-isoindol-1-one scaffold is established in the patent literature as a privileged template for selective MAO-B inhibition, relevant to Parkinson's disease and Alzheimer's disease [4]. 3-(Methylamino)isoindolin-1-one, with its 3-position methylamino substituent, can be evaluated as a starting point for developing reversible, selective MAO-B inhibitors that avoid the dietary restrictions associated with non-selective MAO inhibitors.

Chemical Biology Tool Compound for Target Engagement Studies

The favorable balance of physicochemical properties—TPSA of 41.1 Ų (below the 60 Ų threshold for blood-brain barrier penetration) and XLogP3-AA of 0.5—makes 3-(Methylamino)isoindolin-1-one a suitable scaffold for developing cell-permeable tool compounds [4]. The secondary amine can be functionalized with fluorophores, biotin tags, or photoaffinity labels for chemical biology applications including target identification and cellular imaging.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The established palladium-catalyzed three-component synthetic route enables efficient access to 3-(Methylamino)isoindolin-1-one and its derivatives through a modular approach [4]. The compound can serve as a key intermediate in diversity-oriented synthesis (DOS) campaigns, where the secondary amine and the lactam carbonyl provide orthogonal functionalization sites for generating compound libraries with structural diversity around the isoindolin-1-one core.

Quote Request

Request a Quote for 3-(Methylamino)isoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.